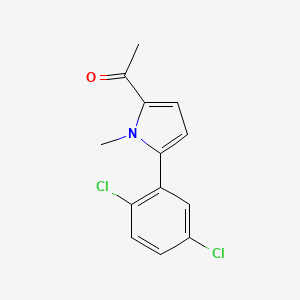

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone

説明

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone (hereafter referred to as the target compound) is a pyrrole-based chalcone derivative synthesized via Claisen-Schmidt condensation. Its structure features a 1-methylpyrrole core linked to a 2,5-dichlorophenyl-substituted furan moiety through a conjugated ketone bridge. This compound has been extensively studied for its antimicrobial properties, particularly against Candida krusei, where it demonstrated superior antifungal activity compared to ketoconazole in ATP luminescence and flow cytometry assays .

特性

IUPAC Name |

1-[5-(2,5-dichlorophenyl)-1-methylpyrrol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8(17)12-5-6-13(16(12)2)10-7-9(14)3-4-11(10)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJPEPYSDKMPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1C)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable pyrrole derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

作用機序

The mechanism of action of 1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

類似化合物との比較

Structural Modifications and Substitution Patterns

The target compound’s bioactivity is influenced by its dichlorophenyl and methylpyrrole substituents. Below is a comparison with structurally related compounds:

Key Findings from Comparative Studies

- Antifungal Efficacy: The target compound’s 2,5-dichlorophenyl group enhances antifungal potency compared to 4-chlorophenyl (compound 7) or non-halogenated analogs. This is attributed to increased lipophilicity and membrane penetration .

- Cytotoxicity : While the target compound shows lower cytotoxicity than compound 7 (15% vs. 35% dead cells in flow cytometry), its nitro-substituted analog (compound 3) exhibits selective anticancer activity, suggesting substituent-dependent biological targeting .

- Genotoxicity: Both the target compound and compound 7 were non-genotoxic in Ames MPF assays, indicating a favorable safety profile for halogenated pyrrole chalcones .

Physicochemical and Pharmacokinetic Properties

Comparative physicochemical data (Table 2) highlight the impact of substituents on drug-likeness:

| Property | Target Compound | Compound 7 | Compound 3 |

|---|---|---|---|

| Molecular Weight (g/mol) | 322.15 | 308.74 | 323.29 |

| LogP (Predicted) | 3.8 | 3.2 | 2.9 |

| Water Solubility (mg/L) | 12.5 | 18.7 | 22.3 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

Key Observations :

- The dichlorophenyl group increases lipophilicity (LogP) but reduces solubility compared to less halogenated analogs.

- Nitro groups (compound 3) improve solubility but reduce membrane permeability, aligning with its selective cytotoxicity .

生物活性

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone is a synthetic organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features a dichlorophenyl group attached to a pyrrole ring, which contributes to its unique chemical and biological characteristics. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone can be represented as follows:

- IUPAC Name : 1-[5-(2,5-dichlorophenyl)-1-methylpyrrol-2-yl]ethanone

- Molecular Formula : C13H11Cl2NO

- CAS Number : 1706437-78-6

The compound's structure includes a pyrrole ring that is known for its diverse biological activities due to its electron-rich nature, which facilitates interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various synthesized derivatives against multiple Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM against selected microbial strains, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. For instance, compounds with structural similarities were tested against cancer cell lines such as MCF-7 (breast cancer) and exhibited IC50 values within the range of 1 to 7 µM . These findings suggest that the presence of specific substituents on the pyrrole ring can enhance the cytotoxic effects against cancer cells.

The mechanism by which 1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone exerts its biological effects may involve the modulation of specific enzymes or receptors. The interaction with molecular targets could lead to alterations in cellular pathways that are critical for microbial survival or cancer cell proliferation. Detailed mechanistic studies are essential for elucidating these interactions.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications in the chemical structure affect biological activity. The presence of electron-withdrawing groups (such as Cl) at specific positions has been shown to enhance antimicrobial activity, while electron-donating groups can improve anticancer efficacy . This information is crucial for the rational design of new derivatives with improved potency.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

- Study on Antimicrobial Efficacy : A research article highlighted that pyrrole derivatives exhibited potent antibacterial activity, with some compounds showing MIC values comparable to established antibiotics .

- Anticancer Evaluation : Another study reported that certain analogs demonstrated significant antiproliferative effects against various cancer cell lines, reinforcing the potential of pyrrole-based compounds in cancer therapy .

- Oxidative Stress and Antioxidant Potential : Some derivatives were also assessed for their antioxidant capabilities using assays like DPPH, indicating a multifaceted biological profile that includes protection against oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。